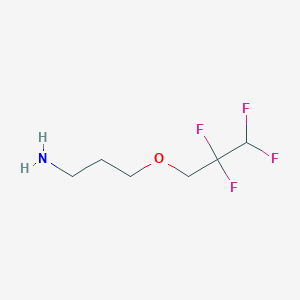

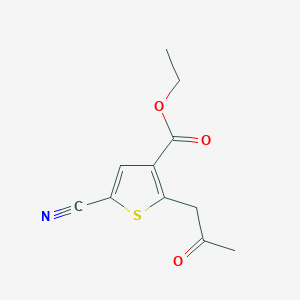

![molecular formula C13H13N3S B6352401 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 1153974-85-6](/img/structure/B6352401.png)

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine” is a chemical compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of amidine or guanidine derivatives with a variety of 1,3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds . For instance, N,N-dimethylformamide (DMF) reacts with thiophene to produce 2-thiophenealdehyde, which then reacts with isopropyl chloroacetate to produce 2-thiopheneacetaldehyde. This compound then reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldoxime, which is finally reduced to 2-thiopheneethylamine .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . The molecular structure of thiophene derivatives can be analyzed using various techniques such as NMR, CNMR, and HPLC .Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, they can undergo a [2 + 2+1] cyclization in the presence of potassium t-butoxide under microwave irradiation to produce 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For instance, 2-Thiopheneethanol, a thiophene derivative, has a molecular weight of 128.19, a density of 1.153 g/mL at 25 °C, and a boiling point of 108-109 °C/13 mmHg . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus

Target of Action

Thiophene-based compounds have been reported to exhibit a wide range of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Thiophene derivatives have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the compound’s specific targets and mode of action.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the wide range of biological activities reported for thiophene derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine in laboratory experiments include its low cost, high purity, and ease of synthesis. It is also a versatile building block for the synthesis of a variety of compounds. The main limitation of using this compound in laboratory experiments is its low solubility in water and other organic solvents.

Zukünftige Richtungen

The potential future directions for the use of 1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials and pharmaceuticals. Other potential future directions include further research into its mechanism of action, as well as its potential use in the synthesis of polymers and dyes.

Synthesemethoden

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be synthesized using several methods. The most commonly used method is the Ullmann reaction, which involves the reaction of an aryl halide with an alkyl thiol in the presence of a copper catalyst. Other methods include the Stille reaction, the Sonogashira coupling, and the Negishi coupling.

Wissenschaftliche Forschungsanwendungen

1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine has been used in a variety of scientific research applications, such as organic synthesis, materials science, and medicinal chemistry. It has been used in the synthesis of several biologically active compounds, including anti-cancer agents, anti-fungal agents, and antibiotics. It has also been used in the synthesis of polymers and dyes, as well as in the synthesis of organic semiconductors.

Eigenschaften

IUPAC Name |

1-(1-thiophen-2-ylethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-9(12-7-4-8-17-12)16-11-6-3-2-5-10(11)15-13(16)14/h2-9H,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHANQOHQSVTVAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2C3=CC=CC=C3N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[2-(diethylamino)ethyl]amino}butanoate](/img/structure/B6352347.png)

![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)

![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)

![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate](/img/structure/B6352369.png)

![Methyl 3-[(2-methoxyethyl)amino]butanoate](/img/structure/B6352377.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)

![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)